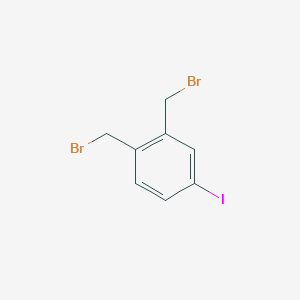
1,2-Bis(bromomethyl)-4-iodobenzene
Descripción
1,2-Bis(bromomethyl)-4-iodobenzene (C₈H₆Br₂I) is a halogenated aromatic compound featuring two bromomethyl (-CH₂Br) groups at the 1,2-positions and an iodine atom at the 4-position of the benzene ring. This structure confers unique reactivity, particularly in cross-coupling reactions and as a building block for supramolecular chemistry. The bromomethyl groups act as leaving groups, facilitating nucleophilic substitutions, while the iodine atom enables participation in metal-catalyzed couplings (e.g., Sonogashira or Suzuki reactions) .
Propiedades
Número CAS |
689260-54-6 |
|---|---|
Fórmula molecular |
C8H7Br2I |
Peso molecular |
389.85 |
Nombre IUPAC |
1,2-bis(bromomethyl)-4-iodobenzene |
InChI |
InChI=1S/C8H7Br2I/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3H,4-5H2 |
Clave InChI |
OYYFTJIVJBBROJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1I)CBr)CBr |
SMILES canónico |
C1=CC(=C(C=C1I)CBr)CBr |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzene Derivatives
Key Observations :
- Reactivity: The iodine in this compound enhances its utility in metal-catalyzed reactions compared to non-iodinated analogs like 1,2-bis(bromomethyl)benzene.
- Synthesis Complexity: Introducing iodine often requires additional steps (e.g., iodination or Sonogashira coupling) compared to bromine-only derivatives .
Biphenyl and Polyaromatic Analogs
Key Observations :
- Structural Rigidity: Biphenyl derivatives (e.g., 4,4'-bis(bromomethyl)-1,1'-biphenyl) exhibit enhanced rigidity compared to monosubstituted benzene analogs, influencing their crystallinity and thermal stability .
- Electronic Properties : Ethylene-linked bromophenyl compounds (e.g., (E)-1,2-bis(4-bromophenyl)ethene) are prioritized in optoelectronics due to extended conjugation .
Functionalized Derivatives
Key Observations :
- Steric Effects : Bulky substituents (e.g., benzyloxy groups) reduce reactivity in electrophilic substitutions compared to smaller groups like bromomethyl .
- Diverse Reactivity: Ketone-containing derivatives (e.g., 1,3-bis(4-bromophenyl)-2-propanone) enable further functionalization via condensation or reduction .
Reactivity in Cross-Coupling Reactions
This compound has been utilized in Sonogashira coupling to synthesize ethynyl-linked networks, as demonstrated in halogen-bonded supramolecular frameworks . Comparatively, non-iodinated analogs like 1,2-bis(bromomethyl)benzene are less efficient in such reactions due to the absence of a heavy atom for catalytic activation .
Crystallographic Behavior
The iodine atom in this compound contributes to distinct crystal packing via halogen bonding, a feature absent in bromine-only analogs like 4,4'-bis(bromomethyl)-1,1'-biphenyl .
Toxicity and Handling
Bromomethyl compounds generally exhibit high toxicity and corrosiveness. For example, 1,2-bis(bromomethyl)benzene requires strict ventilation and personal protective equipment . The iodine substituent may introduce additional hazards (e.g., light sensitivity), though specific data for this compound remain unreported.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


